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Compound Focus: Pefloxacin Mesylate Dihydrate

CAS No.: 149676-40-4

Cat. No.: S538880

Core Drug-Likeness and Pharmacokinetic Parameters

The following tables summarize the key chemical, physical, and pharmacokinetic data for Pefloxacin

Mesylate Dihydrate, which are crucial for early-stage drug development assessments.

Property Value |/ Description Source | Context
Molecular Formula C17H20FN303-CH403S-2H20 [1]1[2] [3]

CAS Number 149676-40-4 [1] [2] [3]
Molecular Weight 465.49 g/mol [1]1[2] [3]
Solubility (Water) 67 mg/mL (in vitro batch) [1]

Solubility (DMSO) ~9 mg/mL (~19.33 mM) [1]

Lipophilicity (logP) 0.88 (Predicted) [2]

pKa (Strongest Acidic) 5.66 (Predicted) [2]

pKa (Strongest Basic) 6.47 (Predicted) [2]
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Property Value |/ Description Source | Context

Physiological Charge -1 (Predicted) [2]

Rule of Five Yes (Compliant) [2]

Bioavailability ~70% (Oral, in broiler chickens) [4]

Parameter Value (1V) Value (Oral) Source

Absorption Half-Life (t%2za) -- 0.87+£0.07 h [4]

Time to Max Concentration  -- 2.01+£0.12h [4]

(Tmax)

Max Concentration (Cmax) -- 4.02 £ 0.31 pg/mL [4]

Elimination Half-Life (t'2p3) 8.44+0.48 h 13.18 £0.82 h [4]

Major Metabolite N-demethyl pefloxacin N-demethyl pefloxacin [4]
(Norfloxacin) (Norfloxacin)

Metabolite Half-Life (t2p3) - 10.93+0.80 h [4]

Mechanism of Action and Metabolic Pathway

Pefloxacin is a broad-spectrum bactericidal agent belonging to the fluoroquinolone class. Its primary
mechanism involves inhibiting bacterial topoisomerase II (DNA gyrase), an essential enzyme for DNA
supercoiling and replication. This inhibition prevents the resealing of DNA nicks, leading to irreversible

DNA damage and bacterial cell death [4] [1].

After administration, the drug undergoes metabolism, primarily through the demethylation of its piperazinyl
ring, to form its major active metabolite, N-demethyl pefloxacin (Norfloxacin) [4]. The following diagram

illustrates the metabolic pathway and mechanism of action.
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Key Experimental Methodologies

For researchers looking to replicate or design studies, here are summaries of key methodologies from the

literature.

¢ In Vivo Pharmacokinetic Study (Broiler Chickens) [4]

o Dosing: Single 10 mg/kg BW IV (brachial vein) and oral (crop gavage) doses.

o Sample Collection: Serial blood samples drawn at 0.16, 0.33, 0.5, 1, 2, 4, 6, 8, 12, and 24
hours post-dose.

o Modeling: Plasma concentration-time data were fitted to a two-compartment open model.
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e HPLC Analysis of Pefloxacin and Metabolite [4]

o Apparatus: HPLC system with spectrofluorimetric detector (A_ex=330 nm, A_em=440 nm).

o Column: Nucleosil C18 column (5 pm, 12.5 cm x 0.4 cm).

o Mobile Phase: Acetonitrile/sodium acetate-citric acid buffer with trimethylamine (pH 4.8).

o Sample Prep: Liquid-liquid extraction of plasma with methylene chloride, back-extraction into
0.5M NaOH.

o Validation: Method validated for linearity, accuracy, precision, LOD, and LOQ per EU
requirements.

e Forced Oxidative Degradation Study [5]

o Oxidizing Agent: 4,4'-azobis(4-cyanopentanoic acid) (ACVA), a radical initiator.

o Analysis: RP-HPLC-DAD method for quantifying pefloxacin and its degradation products.

o Kinetics: Reaction found to follow second-order kinetics.

o Activity Assessment: TLC-direct bioautography used to evaluate retained antibacterial activity
of oxidation products against E. coli.

Conclusion and Research Implications

The data confirms that Pefloxacin Mesylate Dihydrate possesses several favorable drug-like properties,
including good solubility, compliance with the Rule of Five, and high oral bioavailability [4] [2]. Its
pharmacokinetic profile, characterized by rapid absorption, a long elimination half-life, and the formation of

an active metabolite, supports its potential for once-daily dosing regimens in systemic infections [4].

For continued research, key areas include:

¢ Advanced Formulations: Exploring options like liposomes to potentially enhance delivery and
efficacy [6].

¢ Stability Profiling: Conducting systematic forced degradation studies under ICH guidelines to
identify and characterize impurities, ensuring product safety and quality [5].

e Toxicology Assessment: Further investigating the developmental and cardiovascular toxicity signals
observed in non-mammalian models [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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